1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol were not found, there are related compounds that have been synthesized using various methods. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives have been synthesized via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a bromothiophene group attached to an azetidin-3-ol group via a methylene bridge. The InChI code for this compound is 1S/C8H10BrNOS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.14 g/mol. The compound should be stored in a refrigerated environment .Scientific Research Applications
Catalytic Asymmetric Synthesis
Azetidine derivatives have been evaluated for their utility in catalytic asymmetric synthesis. A study developed an approach for preparing enantiopure azetidine derivatives, demonstrating their effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the potential of azetidine compounds in synthesizing chiral molecules, a crucial aspect in drug development and synthetic chemistry (Wang et al., 2008).
Microwave-Assisted Organic Synthesis
Research has shown that microwave-assisted synthesis can rapidly and efficiently produce nitrogen and sulfur-containing heterocyclic compounds, including azetidine derivatives. These compounds have been screened for their pharmacological activities, such as antibacterial and antifungal properties (Mistry & Desai, 2006).
Antifungal and Antibacterial Agents
Azetidine compounds with bromothiophene moieties have been synthesized and evaluated for their antifungal and antibacterial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2022).
Antileishmanial Activity
Certain azetidinone derivatives have been synthesized and tested for their antileishmanial activity, showing potential as antiparasitic agents. This suggests the broader applicability of azetidine derivatives in treating parasitic infections (Singh et al., 2012).
Anti-inflammatory Applications
Azetidine derivatives have also been explored for their anti-inflammatory effects, with some compounds showing significant activity compared to known anti-inflammatory drugs. This underscores the potential therapeutic applications of azetidine derivatives in managing inflammation (Sharma, Maheshwari, & Bindal, 2013).
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-10-2-7(11)3-10/h1,5,7,11H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALSIKKHANLAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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